Valerenic acid

Descripción general

Descripción

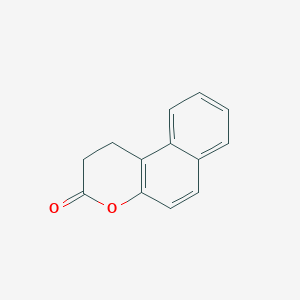

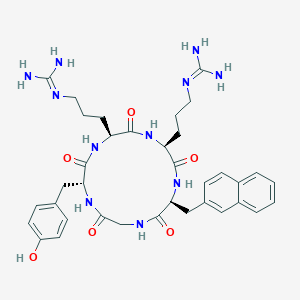

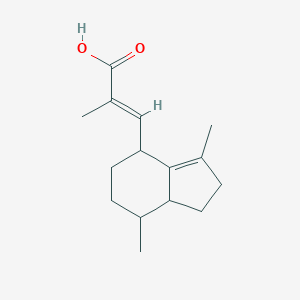

Valerenic acid is a sesquiterpenoid constituent of the essential oil of the valerian plant . It is used as a herbal sedative which may be helpful in the treatment of insomnia . Valerenic acid may be at least partly responsible for valerian’s sedative effects .

Synthesis Analysis

The total synthesis of Valerenic acid has been studied extensively. One approach spans 10 steps and provides valerenic acid in 25% overall yield by incorporating a new one-pot reaction, an extremely stereo- and regioselective metal-coordinated Diels–Alder reaction, a hydroxy-directed hydrogenation, and a final Negishi coupling reaction .Molecular Structure Analysis

The molecular formula of Valerenic acid is C15H22O2 . The structure includes a hexahydro-1H-inden-4-yl group attached to a 2-methylprop-2-enoic acid group .Chemical Reactions Analysis

The synthesis of Valerenic acid involves several key reactions, including an enyne-RCM, a metal-coordinated Diels-Alder reaction, a hydroxy-directed Crabtree hydrogenation, and a Negishi methylation .Physical And Chemical Properties Analysis

Valerenic acid has a molar mass of 234.339 g/mol . More detailed physical and chemical properties can be found in databases like PubChem .Aplicaciones Científicas De Investigación

Sleep Quality Enhancement

Valerenic acid (VA) has been found to have potential sleep-enhancing effects. A study evaluated sleep quality by comparing the impact of VA extract against melatonin on brain activity, using electrocorticography (ECoG) to assess changes in brain waves . The study found that ECoG frequencies were lower in groups treated with VA, indicating enhanced sleep quality .

Relaxation

VA is also associated with relaxation effects. The same study that evaluated sleep quality also examined the relaxation effects of VA .

GABA/Serotonin Receptor Activity

VA’s effects on GABA-A receptors are similar to those of benzodiazepines, as both function as GABA agonists. This may increase the activity of the neurotransmitter GABA, inducing a decrease in brain activity .

4. Treatment of Central Nervous System Disorders VA is a potent modulator of the GABA A receptor, which can find applications in the treatment of several dysfunctions of the central nervous system .

Inhibition of NF-κB

A study in 2006 found VA to inhibit NF-κB, a protein complex that controls the transcription of DNA, in HeLa (cultured human cancer) cells .

Sedation

VA has been shown to inhibit enzyme-induced breakdown of GABA in the brain resulting in sedation .

Direcciones Futuras

Recent studies have engineered Saccharomyces cerevisiae to produce Valerenic acid, but the oxidation step is still the rate-limiting step for VA synthesis that needs to be further optimized . Additionally, Valerenic acid has shown potential in suppressing glioblastoma cell growth and invasion, suggesting its potential as an anti-tumor agent .

Propiedades

IUPAC Name |

(E)-3-[(4S,7R,7aR)-3,7-dimethyl-2,4,5,6,7,7a-hexahydro-1H-inden-4-yl]-2-methylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-9-4-6-12(8-11(3)15(16)17)14-10(2)5-7-13(9)14/h8-9,12-13H,4-7H2,1-3H3,(H,16,17)/b11-8+/t9-,12+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBNTWHYQKGEIQ-SUKRRCERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C(CCC12)C)C=C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](C2=C(CC[C@H]12)C)/C=C(\C)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8034089 | |

| Record name | Valerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Valerenic acid | |

CAS RN |

3569-10-6 | |

| Record name | (-)-Valerenic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3569-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Valerenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003569106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valerenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8034089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VALERENIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34NDB285PM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of valerenic acid?

A1: The molecular formula of valerenic acid is C15H22O2, and its molecular weight is 234.34 g/mol [].

Q2: How is valerenic acid structurally characterized?

A2: Valerenic acid's structure is elucidated using spectroscopic data, primarily nuclear magnetic resonance (NMR) and mass spectrometry (MS). Studies have employed techniques like 1H NMR to confirm the structure of valerenic acid and its derivatives [, ].

Q3: What is the primary mechanism of action of valerenic acid?

A3: Valerenic acid acts as a positive allosteric modulator of the GABAA receptor [, ]. This means it enhances the effects of GABA, the primary inhibitory neurotransmitter in the brain, leading to sedative and anxiolytic effects.

Q4: How does valerenic acid interact with the GABAA receptor?

A4: While the exact binding site remains unclear, valerenic acid does not bind directly to the benzodiazepine binding site on the GABAA receptor [, ]. It is hypothesized to interact with a distinct site, potentially the loreclezole binding site or an allosterically linked site, modulating receptor function [].

Q5: How is valerenic acid absorbed and metabolized in the body?

A6: Valerenic acid is extensively metabolized in the liver, primarily through glucuronidation [, ]. This process involves conjugation with glucuronic acid, forming water-soluble metabolites that are more easily excreted.

Q6: What is the role of the Mrp2 transporter in valerenic acid elimination?

A7: Studies using Mrp2-deficient rats demonstrate that the transporter Mrp2 plays a crucial role in the biliary excretion of valerenic acid and its glucuronide metabolites [].

Q7: Does the pharmacokinetics of valerenic acid vary with age?

A8: Research in older women revealed significant inter- and intra-subject variability in valerenic acid pharmacokinetics, suggesting factors like body weight may influence its disposition [].

Q8: What is the safety profile of valerenic acid?

A9: While valerian extracts are generally well-tolerated, information regarding the specific toxicity profile of valerenic acid is limited []. Further studies are needed to assess potential adverse effects and long-term safety.

Q9: What analytical methods are used to quantify valerenic acid?

A11: High-performance liquid chromatography (HPLC) is widely used for quantifying valerenic acid in plant material and pharmaceutical preparations [, , , ]. Other techniques employed include gas chromatography-mass spectrometry (GC-MS) [, ] and ultra-performance liquid chromatography (UPLC) [].

Q10: How is the quality of valerian products controlled regarding valerenic acid content?

A12: Several studies emphasize the importance of standardizing valerian products based on their valerenic acid content [, , ]. This involves using validated analytical methods like HPLC to ensure consistent quality and therapeutic efficacy [, ].

Q11: Can valerenic acid be used as a marker compound for valerian quality control?

A14: Yes, valerenic acid is considered a reliable marker compound for standardizing valerian extracts and ensuring consistent quality in pharmaceutical preparations [, , , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Fluoro)phenyl-2-methyl-5-(4-methylsulphonyl)phenyl-3-(2-n-propyloxyethyl)]-1Hpyrrole](/img/structure/B546499.png)

![(2S)-3-[4-(dimethylcarbamoyloxy)phenyl]-2-[[(4R)-5,5-dimethyl-3-(1-methylpyrazol-4-yl)sulfonyl-1,3-thiazolidine-4-carbonyl]amino]propanoic acid](/img/structure/B547089.png)

![2-Oxo-2H-chromene-3-carboxylic acid [4-(4-ethyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B547163.png)

![methyl 4-({[2-(piperidin-1-ylmethyl)-1H-benzimidazol-5-yl]amino}carbonyl)benzoate](/img/structure/B547405.png)

![N-methyl-N-[[1-[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B547674.png)

![N-[(1S)-1-(3,4-dimethylphenyl)ethyl]-2-(6-nitro-4-oxoquinazolin-3-yl)acetamide](/img/structure/B547776.png)

![[2-(4-Chloro-2-fluoroanilino)-2-oxoethyl] 2-aminopyridine-3-carboxylate](/img/structure/B547786.png)